molecular formula C16H24ClNO2 B1452644 Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride CAS No. 1171672-92-6

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride

Cat. No. B1452644
CAS RN: 1171672-92-6
M. Wt: 297.82 g/mol
InChI Key: JZGRHAQYNAJXMM-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride is a chemical compound with the molecular formula C16H24ClNO2 . It has a molecular weight of 297.82 Da .


Molecular Structure Analysis

The InChI code for Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride is 1S/C10H19NO2.ClH/c1-2-13-10(12)4-3-9-5-7-11-8-6-9;/h9,11H,2-8H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride, as a specific piperidine derivative, could potentially be used in the design and synthesis of new drugs.

Targeted Protein Degradation

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride, a related compound, is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . It’s possible that Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride could have similar applications.

Pharmacological Applications

Piperidine derivatives have been covered extensively in the pharmaceutical applications of synthetic and natural piperidines . The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety have been discussed .

Organic Chemistry

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride could be used in research focused on these methods.

Biological Activity

Piperidines have been studied for their biological activity, including their pharmacological activity . As a piperidine derivative, Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride could be used in similar studies.

Multicomponent Reactions

Piperidines are often involved in multicomponent reactions . Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride could potentially be used in research exploring these types of reactions.

properties

IUPAC Name

ethyl 3-phenyl-3-piperidin-4-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-2-19-16(18)12-15(13-6-4-3-5-7-13)14-8-10-17-11-9-14;/h3-7,14-15,17H,2,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGRHAQYNAJXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1CCNCC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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